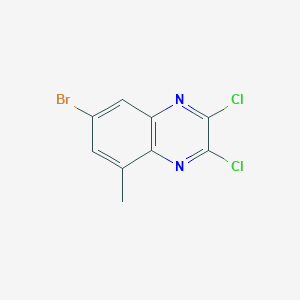

7-Bromo-2,3-dichloro-5-methylquinoxaline

CAS No.: 187479-68-1

Cat. No.: VC8084706

Molecular Formula: C9H5BrCl2N2

Molecular Weight: 291.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 187479-68-1 |

|---|---|

| Molecular Formula | C9H5BrCl2N2 |

| Molecular Weight | 291.96 g/mol |

| IUPAC Name | 7-bromo-2,3-dichloro-5-methylquinoxaline |

| Standard InChI | InChI=1S/C9H5BrCl2N2/c1-4-2-5(10)3-6-7(4)14-9(12)8(11)13-6/h2-3H,1H3 |

| Standard InChI Key | VIRNTWOBZDFPTL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC2=C1N=C(C(=N2)Cl)Cl)Br |

| Canonical SMILES | CC1=CC(=CC2=C1N=C(C(=N2)Cl)Cl)Br |

Introduction

Chemical Identity and Structural Features

7-Bromo-2,3-dichloro-5-methylquinoxaline belongs to the quinoxaline family, characterized by a bicyclic structure comprising two fused six-membered rings with nitrogen atoms at positions 1 and 4 . The compound’s systematic IUPAC name, 7-bromo-2,3-dichloro-5-methylquinoxaline, reflects its substitution pattern:

-

Bromine at position 7

-

Chlorine atoms at positions 2 and 3

-

Methyl group at position 5

Table 1: Fundamental Chemical Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 187479-68-1 | |

| Molecular Formula | C₉H₅BrCl₂N₂ | |

| Molecular Weight | 291.96 g/mol | |

| Canonical SMILES | CC1=C2N=C(Cl)C(Cl)=NC2=CC(Br)=C1 | |

| Purity (Commercial) | 95% |

The planar aromatic system facilitates π-π stacking interactions, while the halogen substituents enhance electrophilicity, making it a candidate for cross-coupling reactions .

Synthetic Approaches and Optimization

While no direct synthesis protocols for 7-bromo-2,3-dichloro-5-methylquinoxaline appear in the reviewed literature, analogous quinoxaline derivatization strategies provide methodological insights. The patent CN112574106A details a bromination-dehydrogenation sequence for 7-amino-5-bromoquinoline synthesis, suggesting potential adaptions :

-

Halogenation: Sequential electrophilic substitution could introduce chlorine and bromine atoms. The use of bromine in concentrated sulfuric acid at controlled temperatures (-5°C to 5°C) proved effective for regioselective bromination in related tetrahydroquinolines .

-

Oxidative Dehydrogenation: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) mediates aromatization of saturated precursors, as demonstrated in the conversion of tetrahydroquinolines to fully aromatic systems .

Critical challenges include:

-

Regiochemical control during polychlorination

-

Steric effects from the methyl group hindering substitution at position 5

-

Purification complexities due to halogenated byproducts

Physicochemical and Spectroscopic Properties

Experimental data remains limited, but computational predictions and analog comparisons suggest:

Table 2: Estimated Physicochemical Parameters

The electron-withdrawing halogens (Br, Cl) create a polarized π-system, potentially red-shifting UV-Vis absorption compared to non-halogenated quinoxalines . NMR spectral predictions indicate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume